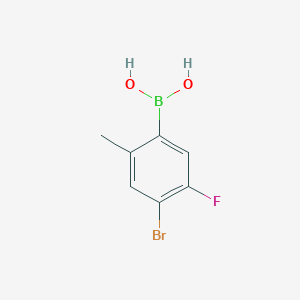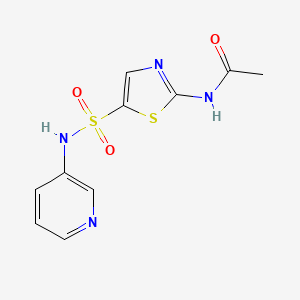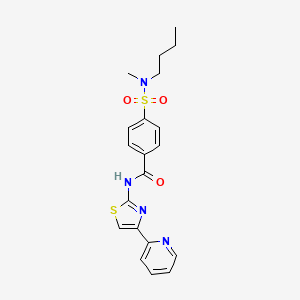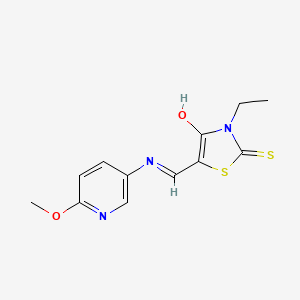
4-Bromo-5-fluoro-2-methylphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-fluoro-2-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-5-fluoro-2-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most notable reaction involving this compound. It reacts with various aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Protodeboronation: Under acidic conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: The unsubstituted aromatic compound.
科学的研究の応用
4-Bromo-5-fluoro-2-methylphenylboronic acid is widely used in scientific research due to its versatility in organic synthesis:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drug candidates and in medicinal chemistry for the synthesis of potential therapeutic agents.
Industry: It is employed in the production of advanced materials, including polymers and electronic materials.
作用機序
The primary mechanism of action for 4-Bromo-5-fluoro-2-methylphenylboronic acid is its participation in Suzuki-Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
This mechanism allows for the efficient formation of biaryl compounds, which are important in various chemical and pharmaceutical applications.
類似化合物との比較
- 4-Bromo-2-fluoro-5-methylphenylboronic acid
- 5-Fluoro-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness: 4-Bromo-5-fluoro-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions where other boronic acids might not perform as effectively.
特性
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAGLHAPIPPEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)



![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
![5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide](/img/structure/B2533749.png)

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
![6-(4-bromobenzenesulfonamido)-N-[(3,4-dichlorophenyl)methyl]hexanamide](/img/structure/B2533754.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)
![2-amino-N-(furan-2-ylmethyl)-1-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2533759.png)

